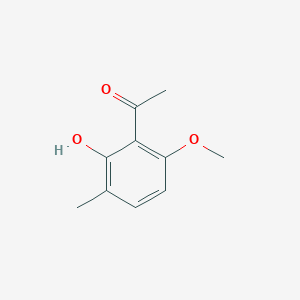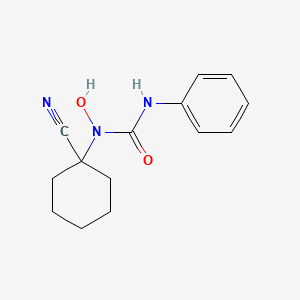
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea is a chemical compound with a unique structure that combines a cyanocyclohexyl group, a hydroxy group, and a phenylurea group
Preparation Methods
The synthesis of 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-cyanocyclohexaneacetic acid, which is a key intermediate.
Reaction Conditions: The preparation involves the reaction of 1-cyanocyclohexaneacetic acid with appropriate reagents under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-cyanocyclohexaneacetic acid and other phenylurea derivatives share structural similarities.
Uniqueness: The presence of both the cyanocyclohexyl group and the hydroxy group in the same molecule gives this compound unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57910-94-8 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(1-cyanocyclohexyl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C14H17N3O2/c15-11-14(9-5-2-6-10-14)17(19)13(18)16-12-7-3-1-4-8-12/h1,3-4,7-8,19H,2,5-6,9-10H2,(H,16,18) |
InChI Key |
TYHNFQJFODREFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)N(C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


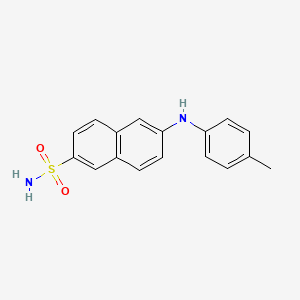
stannane](/img/structure/B14629820.png)




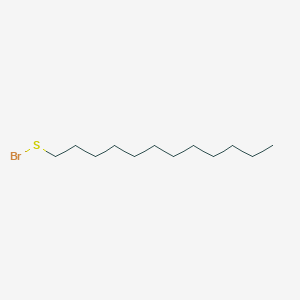


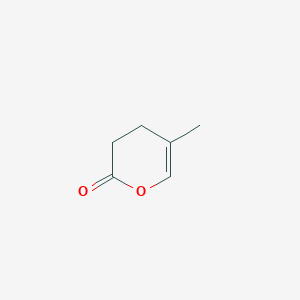
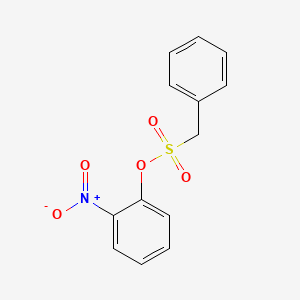
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
